molecular formula C22H19N3O3S B2547151 2-(3,4-dimethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 863588-76-5

2-(3,4-dimethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

Cat. No.: B2547151
CAS No.: 863588-76-5
M. Wt: 405.47
InChI Key: OYXIFVULPVSVRF-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the thiazolo[5,4-b]pyridine core, followed by the introduction of the phenylacetamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the aromatic rings.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of thiazolo[5,4-b]pyridine can inhibit cell proliferation in breast and prostate cancer models. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting potential for development as anticancer agents .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies report minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a new antimicrobial agent .

Acetylcholinesterase Inhibition

Given the structural similarities with known acetylcholinesterase inhibitors, this compound may serve as a lead for developing treatments for neurodegenerative diseases such as Alzheimer's disease. In vitro assays have shown promising results in inhibiting acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain .

Case Studies

  • Anticancer Activity
    • A study evaluating the cytotoxic effects of the compound on human breast cancer cells reported an IC50 value of approximately 15 µM, indicating effective inhibition of cell growth . Molecular docking studies suggested strong binding affinity to targets involved in cancer progression.
  • Antimicrobial Efficacy
    • In a comparative analysis against common pathogens like Staphylococcus aureus and Escherichia coli, the compound exhibited MIC values ranging from 64 to 128 µg/mL, highlighting its potential as an alternative treatment for bacterial infections .
  • Neuroprotective Effects
    • In silico studies involving molecular docking simulations indicated that the compound binds effectively to the active site of acetylcholinesterase, suggesting its potential role in enhancing cognitive function by preventing acetylcholine degradation .

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of aromatic and heterocyclic structures, which can confer specific chemical and biological properties not found in simpler compounds

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a synthetic derivative that belongs to the class of thiazolo[5,4-b]pyridine compounds. These compounds have garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2O3SC_{18}H_{20}N_2O_3S, with a molecular weight of 358.43 g/mol. Its structure features a thiazolo[5,4-b]pyridine core linked to a dimethoxyphenyl group via an acetamide linkage.

Biological Activity Overview

Research indicates that compounds with thiazolo[5,4-b]pyridine structures exhibit various biological activities. The following sections summarize key findings related to the biological effects of the compound .

Anticancer Activity

Several studies have highlighted the potential anticancer properties of thiazolo[5,4-b]pyridine derivatives. For instance:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through mitochondrial pathways. It promotes the release of cytochrome c and activates caspases, leading to programmed cell death .
  • Cell Line Studies : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The IC50 values for these cell lines were reported as follows:
Cell LineIC50 (µM)
A5496.26
MDA-MB-2318.45
NCI-H3586.48

These values suggest a potent inhibitory effect on tumor cell proliferation .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent:

  • Inhibition of Pro-inflammatory Cytokines : Studies indicate that it can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
  • Animal Models : In vivo studies using models of inflammation demonstrated reduced edema and pain response upon treatment with this compound, indicating its potential for therapeutic use in inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolo[5,4-b]pyridine derivatives:

  • Dimethoxy Substitution : The presence of methoxy groups at positions 3 and 4 on the phenyl ring enhances lipophilicity and may improve cellular uptake.
  • Thiazole Ring Contribution : The thiazole moiety is essential for maintaining biological activity, as it participates in key interactions with target proteins involved in cancer progression and inflammation .

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study evaluated the efficacy of the compound against a panel of human cancer cell lines. Results showed selective cytotoxicity towards cancer cells while sparing normal fibroblast cells, suggesting a favorable therapeutic index.
    • The study utilized both 2D and 3D culture systems to assess cellular responses, revealing that the compound's activity was significantly higher in 2D assays compared to 3D formats .
  • Case Study on Anti-inflammatory Mechanisms :
    • Research involving animal models demonstrated that administration of the compound significantly reduced paw swelling induced by carrageenan, highlighting its potential as an anti-inflammatory agent.
    • Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues compared to controls .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-27-18-10-5-14(12-19(18)28-2)13-20(26)24-16-8-6-15(7-9-16)21-25-17-4-3-11-23-22(17)29-21/h3-12H,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXIFVULPVSVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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